Direct Disulfide Reduction vs. Inactive Parent Nereistoxin
In whole‑cell patch‑clamp recordings on isolated chick ciliary neurons, nereistoxin (100 µM) produces no receptor reduction, whereas dihydronereistoxin mimics the classical reducing agent dithiothreitol (DTT, 2 mM) and its blockade is reversed only by the oxidant dithiobisnitrobenzoic acid (DTNB, 1 mM) [REFS‑1]. Immunoprecipitated chick brain nAChRs treated with nereistoxin exhibit weak oxidation rather than reduction, confirming that the parent compound lacks the intrinsic reducing activity characteristic of dihydronereistoxin [REFS‑1].
| Evidence Dimension | Receptor reduction activity (whole‑cell patch‑clamp, chick ciliary neurons) |
|---|---|
| Target Compound Data | Dihydronereistoxin reduces nAChRs; blockade reversed by DTNB (1 mM) |
| Comparator Or Baseline | Nereistoxin (100 µM) does not reduce nAChRs in the same preparation; DTT (2 mM) serves as positive control |
| Quantified Difference | Qualitative binary difference: Dihydronereistoxin active; nereistoxin inactive as a reducing agent under identical conditions |
| Conditions | Whole‑cell patch‑clamp on chick ciliary ganglion neurons; immunoprecipitated chick brain nAChRs |
Why This Matters
This binary functional difference defines the minimum experimental control for studies aiming to isolate redox‑mediated nAChR inhibition from purely competitive channel blockade; only dihydronereistoxin provides a direct redox probe.
- [1] Xie Y, McHugh T, McKay J, Jones GS Jr, Loring RH. Evidence that a nereistoxin metabolite, and not nereistoxin itself, reduces neuronal nicotinic receptors: studies in the whole chick ciliary ganglion, on isolated neurons and immunoprecipitated receptors. J Pharmacol Exp Ther. 1996;276(1):169-177. PMID: 8558427. View Source
